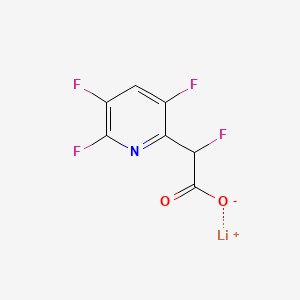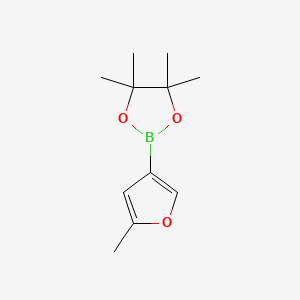
4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is an organoboron compound that features a boron atom bonded to a dioxaborolane ring and a methylfuran group. Organoboron compounds are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid or boronate ester with a furan derivative. Common reagents include boron tribromide and furan derivatives under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using automated systems to ensure consistency and purity. The use of catalysts and optimized reaction conditions can enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Substitution reactions can occur at the furan ring, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups to the furan ring.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology
The compound may be used in biological research to study the effects of boron-containing compounds on biological systems.
Medicine
In medicine, organoboron compounds are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry
Industrially, the compound can be used in the production of advanced materials, such as polymers and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane involves its interaction with molecular targets through its boron atom. The boron atom can form reversible covalent bonds with nucleophiles, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: Similar structure but with a thiophene ring instead of a furan ring.
4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Contains a phenyl group instead of a furan ring.
Uniqueness
4,4,5,5-Tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane is unique due to the presence of the methylfuran group, which can impart distinct electronic and steric properties, influencing its reactivity and applications.
Propriétés
Formule moléculaire |
C11H17BO3 |
|---|---|
Poids moléculaire |
208.06 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-2-(5-methylfuran-3-yl)-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H17BO3/c1-8-6-9(7-13-8)12-14-10(2,3)11(4,5)15-12/h6-7H,1-5H3 |
Clé InChI |
DWHBZMKSOJFPLV-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=COC(=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


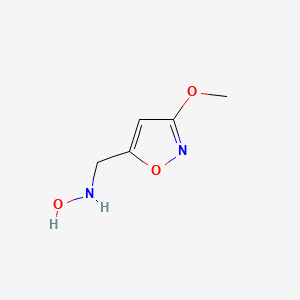
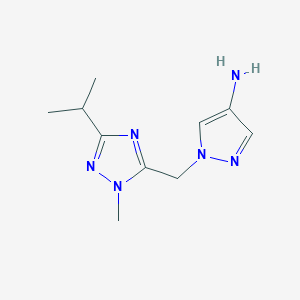
![[(2S,4R)-4-methoxy-1-methylpyrrolidin-2-yl]methanolhydrochloride](/img/structure/B13621596.png)
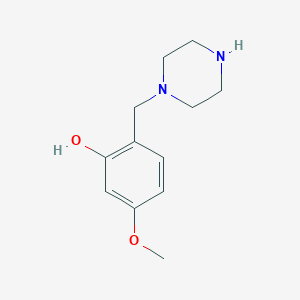

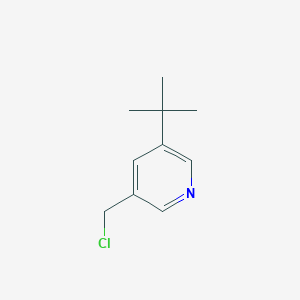
![3-[3-(Methylsulfanyl)phenyl]propanoic acid](/img/structure/B13621630.png)
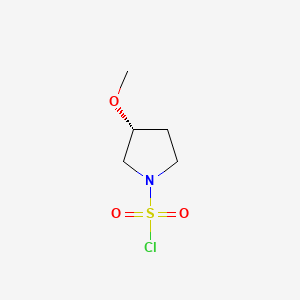
![1-chloroethyl (2S)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13621641.png)
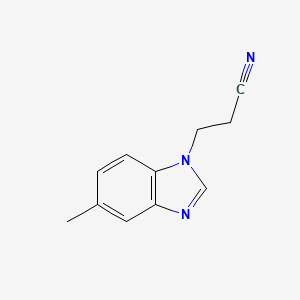
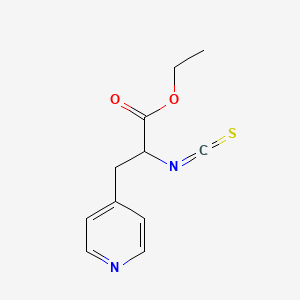
![7-Cyclopropyl-6-methylbenzo[b]thiophene-2-carboxylic acid](/img/structure/B13621658.png)
![2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropane-1-carboxylic acid](/img/structure/B13621666.png)
